molecular formula C7H10N2O B1273629 3-Propyl-1H-Pyrazole-4-Carbaldehyde CAS No. 681260-23-1

3-Propyl-1H-Pyrazole-4-Carbaldehyde

Cat. No. B1273629
M. Wt: 138.17 g/mol
InChI Key: NIWZBRGCLHKEHG-UHFFFAOYSA-N
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Description

3-Propyl-1H-Pyrazole-4-Carbaldehyde is a derivative of the pyrazole class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This class of compounds has been extensively studied due to their diverse chemical properties and potential biological activities. The specific compound of interest, 3-Propyl-1H-Pyrazole-4-Carbaldehyde, is not directly mentioned in the provided papers, but its structural analogs have been synthesized and analyzed, providing insights into its likely characteristics .

Synthesis Analysis

The synthesis of pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . The reaction conditions and the choice of substituents on the phenyl ring can lead to a variety of derivatives with different electronic and steric properties. Additionally, pyrazole carbaldehydes can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, indicating the reactivity of the aldehyde group in nucleophilic addition reactions .

Molecular Structure Analysis

The molecular structure of pyrazole carbaldehydes has been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This suggests that 3-Propyl-1H-Pyrazole-4-Carbaldehyde may also exhibit a similar planarity between its aldehyde group and pyrazole ring, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. They can react with oxime reagents to form nitriles, which is typical for anti isomers of aldoximes . This indicates that the aldehyde group in 3-Propyl-1H-Pyrazole-4-Carbaldehyde can be a reactive site for the formation of different functional groups, expanding the compound's chemical versatility.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes can be influenced by their substituents. For example, the photophysical properties of these compounds can vary significantly in different solvents, as shown by the solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The presence of different substituents can also affect the molecule's dipole moment and its potential applications in nonlinear optics . These findings suggest that the physical and chemical properties of 3-Propyl-1H-Pyrazole-4-Carbaldehyde would need to be studied in the context of its specific substituents to fully understand its behavior in various environments.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
  • Coordination Chemistry and Organometallic Chemistry

    • Pyrazoles are used in coordination chemistry and organometallic chemistry .
  • Antifungal Applications

    • Pyrazole derivatives have shown potential as antifungal agents .
  • Targeting Plant Pathogenic Fungi

    • Certain pyrazole derivatives, such as N-(substituted-pyridyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4 carboxamide, have been tested against three types of plant pathogenic fungi (Fusarium oxysporum, G. zeae and C. mandshurica) .
  • Green Synthesis

    • Pyrazole derivatives are also being explored in the field of green chemistry .
  • Material Science

    • Pyrazole derivatives are used in the field of material science .
  • Environmental Science

    • Pyrazole derivatives are also being explored in the field of environmental science .
  • Biochemistry

    • Pyrazole derivatives are used in biochemistry for the study of various biological processes .

Future Directions

The future directions for “3-Propyl-1H-Pyrazole-4-Carbaldehyde” and similar compounds are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry and drug discovery . Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

5-propyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-7-6(5-10)4-8-9-7/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWZBRGCLHKEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375181
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1H-Pyrazole-4-Carbaldehyde

CAS RN

681260-23-1
Record name 3-Propyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
VА Kobelevskaya, LI Larina, AV Popov - Chemistry of Heterocyclic …, 2022 - Springer
… The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK …
Number of citations: 4 link.springer.com
CD Jani, VH Shah - rku.ac.in
… A series of chalcone (1a-h) were prepared by using 100 mL RBF containing a mixture solution of 5-chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde (1) (1 mmol) and respective …
Number of citations: 0 rku.ac.in
AV Popov, VA Kobelevskaya, LI Larina… - Organic …, 2019 - arkat-usa.org
… -1-(2-hydroxyethyl)-3-propylpyrazole 1c is accompanied by substitution of the hydroxyl group by chlorine atom to afford 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde …
Number of citations: 7 www.arkat-usa.org
GV Romanenko, SV Fokin, ET Chubakova… - Journal of Structural …, 2022 - Springer
… -4-yl)-4,4,5,5-tetramethyl-4,5-dihydro-1Н-imidazole-3-oxide-1-oxyl (L Me/Pr ) was synthesized from 1,3(5)-diethyl-1H-pyrazole and 1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde …
Number of citations: 4 link.springer.com

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